molecular formula C7H7NO2 B12111298 5-Azaspiro[2.5]oct-7-ene-4,6-dione

5-Azaspiro[2.5]oct-7-ene-4,6-dione

Cat. No.: B12111298
M. Wt: 137.14 g/mol
InChI Key: PFNSBQFDLINUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[2.5]oct-7-ene-4,6-dione (CAS 910052-67-4) is a spirocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclopropane ring fused to a 4,6-dioxo-5-azaoct-7-ene moiety, making it a valuable rigid scaffold. This spirocyclic framework is recognized as a privileged structure in pharmaceutical research, capable of imparting conformational restraint and facilitating interactions with multiple biological targets . The compound's defined three-dimensional geometry and the presence of functional groups like the imide and alkene provide handles for further synthetic modification, allowing for the exploration of structure-activity relationships and the development of novel bioactive molecules . Researchers utilize this and related azaspiro scaffolds in the synthesis of potential therapeutic agents, such as antiviral compounds, where similar spirocyclic proline analogues are key intermediates . Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-azaspiro[2.5]oct-7-ene-4,6-dione

InChI

InChI=1S/C7H7NO2/c9-5-1-2-7(3-4-7)6(10)8-5/h1-2H,3-4H2,(H,8,9,10)

InChI Key

PFNSBQFDLINUHL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione and Analogues

Direct Synthetic Routes to 5-Azaspiro[2.5]oct-7-ene-4,6-dione

Direct synthetic routes to this compound are focused on constructing the spirocyclic system in a highly convergent manner. These methods often involve the formation of the cyclopropane (B1198618) ring and the piperidine-2,4-dione ring in a single or a few sequential steps.

Base-Promoted Cyclization of Substituted Cyclopropanecarboxamides

A key strategy for the formation of azaspiro diones involves the base-promoted cyclization of appropriately substituted cyclopropanecarboxamides. This approach leverages the acidity of protons on the cyclopropane ring and the nucleophilicity of the amide nitrogen to facilitate ring closure. In a typical reaction, a cyclopropanecarboxamide (B1202528) bearing an activated Michael acceptor or a leaving group would be treated with a suitable base to initiate an intramolecular cyclization.

For instance, the reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can lead to the formation of spiro piperidone-cyclopropane derivatives. rsc.org The choice of base is critical and can influence the reaction pathway and yield. Common bases used in such transformations include cesium carbonate (Cs₂CO₃), which has been shown to be effective in promoting Michael-initiated ring closures to form substituted cyclopropanes. nih.govrsc.org

The general mechanism involves the deprotonation of the cyclopropanecarboxamide, followed by an intramolecular Michael addition or nucleophilic substitution to form the spirocyclic dione (B5365651). The specific precursors and reaction conditions would be tailored to favor the formation of the desired this compound structure.

One-Pot Cascade Reactions for Azaspiro[2.5]oct-7-ene-4,6-dione Formation

A plausible one-pot synthesis of the this compound framework could involve the reaction of a cyclopropyl (B3062369) amide with a suitable three-carbon electrophilic partner. For example, a domino process involving a [4+2] annulation, intermolecular electrophilic addition, and subsequent intramolecular cyclization has been reported for the synthesis of fused spiro piperidone-cyclopropanes. rsc.org Similarly, multicomponent reactions are a powerful tool for constructing spirocyclic systems. The three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione has been shown to produce spiro[dihydropyridine-oxindoles] in a single step. beilstein-journals.org Analogous one-pot syntheses of diazaspiro[5.5]undecane derivatives have also been developed. researchgate.netresearchgate.net

Reaction Type Reactants Product Type Key Features
Domino Reaction1-Acylcyclopropanecarboxamides, Electron-deficient alkenesFused spiro piperidone-cyclopropanes[4+2] annulation/electrophilic addition/cyclization
Three-Component ReactionArylamine, Isatin, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]Operational simplicity, good yields
One-Pot CondensationDiarylideneacetones, Barbituric acidDiazaspiro[5.5]undecane-tetraonesCatalyst-free, aqueous ethanol (B145695) medium

General Spiro-Annulation Strategies for Azaspirocyclic Diones

Broader synthetic strategies for azaspirocyclic diones often involve the sequential construction of the spirocyclic framework. These methods can be more versatile and allow for the introduction of a wider range of substituents.

Cyclization of Substituted Cyclopropane Derivatives with Amine or Amide Precursors

This strategy involves the reaction of a pre-formed cyclopropane derivative, typically activated with electrophilic groups, with an amine or amide nucleophile to form the heterocyclic ring. For example, the reaction of 1,1-pentamethylene oxalic acid with urea (B33335) at elevated temperatures has been used to prepare 8-azaspiro[4.5]decane-7,9-dione, a related spiro dione. google.com This highlights the potential for using cyclopropane dicarboxylic acids or their derivatives as precursors.

The synthesis of various amide derivatives containing a cyclopropane ring has been explored, demonstrating the feasibility of incorporating the necessary functionalities for subsequent cyclization. nih.gov The choice of the amine or amide precursor is crucial for determining the final structure of the azaspirocyclic dione.

Cyclopropane Precursor Amine/Amide Precursor Product Reference
1,1-Pentamethylene oxalic acidUrea8-Azaspiro[4.5]decane-7,9-dione google.com
Substituted cyclopropanecarboxylic acidVarious aminesAmide derivatives containing cyclopropane nih.gov

[2+1] Cycloadditions in Spirocyclopropane Formation utilizing Cyclic Enones and Ylides

The formation of the spiro-fused cyclopropane ring can be achieved through a [2+1] cycloaddition reaction. In this approach, a cyclic enone or a related Michael acceptor serves as the two-atom component, which reacts with a one-atom carbene or carbene equivalent.

A well-established method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. youtube.com This reaction can be applied to an exocyclic methylene (B1212753) group on a pre-existing piperidine-dione ring to form the spirocyclopropane moiety.

Alternatively, the reaction of ylides with α,β-unsaturated carbonyl compounds can lead to cyclopropanes. For instance, the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones (a cyclic enone analogue) with tosylhydrazone salts as a source of diazo compounds has been used to synthesize spiro[cyclopropane-1,3′-indolin]-2′-ones. rsc.orgnih.gov

Cyclic Precursor Reagent for Cyclopropanation Product Type
Exocyclic methylene piperidine-dioneDiiodomethane, Zn-Cu couple (Simmons-Smith)5-Azaspiro[2.5]octane-dione derivative
3-Methyleneindolin-2-oneTosylhydrazone saltSpiro[cyclopropane-1,3′-indolin]-2′-one

Intramolecular Nucleophilic Additions for Ring Closure

Intramolecular nucleophilic additions are a powerful method for forming cyclic structures. In the context of azaspiro diones, this would involve a precursor molecule containing both the nucleophilic nitrogen and an electrophilic center, positioned to allow for a favorable ring-closing reaction.

The reactivity of donor-acceptor (D-A) cyclopropanes can be harnessed for such transformations. Under specific conditions, the ring-opening of a D-A cyclopropane can be followed by an intramolecular cyclization to form a new heterocyclic ring. mdpi.com A base-promoted intramolecular addition of an alkene to an amide has been reported for the synthesis of aza[3.1.0]bicycles, demonstrating the feasibility of this approach for forming nitrogen-containing bridged systems.

The general principle involves a tandem Michael-type addition followed by an intramolecular cyclization, which has been successfully applied to the synthesis of nitrile-substituted cyclopropanes. nih.govrsc.org This methodology could be adapted to precursors containing an amide moiety to construct the desired azaspiro dione framework.

Catalytic Approaches in Azaspirocyclic Synthesis

The construction of azaspirocyclic frameworks, including the 5-azaspiro[2.5]octane core, has been significantly advanced through the development of novel catalytic systems. These methods offer efficient and often more sustainable alternatives to classical synthetic routes.

Palladium catalysis has emerged as a powerful tool for constructing azaspirocycles. One notable method is the Pd-catalyzed dearomative azaspirocyclization of bromoarenes that contain an aminoalkyl group with N-tosylhydrazones. acs.org This process facilitates azaspirocyclization while introducing carbon substituents, enabling a convergent synthesis of 1-azaspirocycles from various aromatic and heteroaromatic cores like furan (B31954), thiophene, and naphthalene. acs.org Another innovative approach involves a visible-light-promoted protocol for synthesizing azaspirocyclic derivatives from N-benzylacrylamides and alkyl chlorooxoacetates. This silver-mediated cascade reaction proceeds through free radical addition, cyclization, and dearomatization, allowing for the efficient, single-step construction of the azaspirocyclic core with the incorporation of ester groups. acs.org

Biocatalysis offers a highly selective and environmentally benign route to these complex molecules. Engineered protoglobin-based enzymes have been developed to function as carbene transferases. nih.govchemrxiv.org These biocatalysts facilitate the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of azaspiro[2.y]alkanes. nih.govchemrxiv.org This enzymatic platform is noteworthy for its ability to operate on a gram scale at high substrate concentrations without the need for organic cosolvents, using a low-cost engineered protoglobin with its native iron-heme cofactor. nih.govchemrxiv.org

Furthermore, catalytic aza-Nazarov cyclizations provide an effective pathway to related α-methylene-γ-lactam heterocycles. bohrium.com These reactions can be catalyzed by anion-binding organocatalysts like squaramides or by agents such as AgOTf, which promote the cyclization of N-acyliminium salts generated in situ. bohrium.com The versatility of catalytic approaches in multicomponent reactions (MCRs) further underscores their importance, enabling the assembly of complex molecules from three or more starting materials in a single pot. mdpi.com

Catalytic SystemReaction TypeSubstratesKey FeaturesReference
Palladium CatalystDearomative AzaspirocyclizationBromoarenes, N-TosylhydrazonesConvergent synthesis; introduces carbon substituents. acs.org
Engineered Protoglobin (Biocatalyst)Carbene TransferUnsaturated exocyclic N-heterocyclesStereodivergent; operates on gram scale without organic cosolvents. nih.govchemrxiv.org
Silver (AgOTf) or OrganocatalystAza-Nazarov CyclizationImines, α,β-unsaturated acyl chloridesForms substituted α-methylene-γ-lactam heterocycles with high diastereocontrol. bohrium.com
Silver (Ag) Mediator / Visible LightPhotoinduced Radical Cyclization/DearomatizationN-benzylacrylamides, alkyl chlorooxoacetatesCascade reaction; introduces ester groups in a single step. acs.org

Diastereoselective and Enantioselective Synthesis of this compound and Related Chiral Scaffolds

The inherent three-dimensionality of spirocyclic compounds makes stereocontrol a paramount objective in their synthesis. For structures like this compound, the precise arrangement of substituents is critical for their intended biological or material function.

A significant breakthrough in this area is the use of enzymatic carbene transferases for the stereodivergent synthesis of azaspiro[2.y]alkanes. nih.govchemrxiv.org By employing engineered enzymes, it is possible to access structurally diverse and pharmaceutically relevant azaspirocycles with exceptional levels of stereoselectivity. This biocatalytic platform can deliver products in high yields (up to >99%) with outstanding diastereomeric and enantiomeric ratios (dr up to >99.5:0.5 and er up to >99.5:0.5). nih.govchemrxiv.org The ability to tune the enzyme allows for access to different stereoisomers from the same starting material, a hallmark of stereodivergent synthesis. nih.govchemrxiv.org

Sulfoxide-mediated diastereoselective Michael reactions have also been explored for synthesizing related chiral piperidinone structures. researchgate.net This method involves the reaction of homochiral α-sulfinylketimines with β-substituted ene esters, followed by cyclization to yield 4-substituted 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-ones. The stereochemistry of the final product is established during the initial conjugate addition step, with the anti-diastereoselectivity influenced by metal chelation involving the ester and sulfinyl groups. researchgate.net

While not involving an azaspirocycle, the principles of achieving high diastereoselectivity have been demonstrated in the synthesis of oxaspirocycles. For instance, a spiroether was synthesized with >99% diastereomeric excess (de) via the oxidation of a phenolic derivative using lead(IV) acetate, highlighting that careful selection of reagents and substrates can lead to the formation of a single diastereomer. mdpi.com

MethodologyTarget ScaffoldStereocontrolKey FindingsReference
Enzymatic Carbene TransferAzaspiro[2.y]alkanesDiastereo- and EnantioselectiveStereodivergent platform yielding products with dr >99.5:0.5 and er >99.5:0.5. nih.govchemrxiv.org
Sulfoxide-mediated Michael ReactionDehydropiperidin-2-onesDiastereoselectiveAnti-diastereoselectivity is dependent on metal chelation. researchgate.net
Oxidative SpiroannulationOxaspiro rsc.orgrsc.orgundecadienoneDiastereoselectiveAchieved >99% de, producing a single diastereomer. mdpi.com

Comparative Analysis of Synthetic Pathways for Diverse Azaspiro[2.5]octane Architectures

Multiple synthetic strategies exist for constructing azaspiro[2.5]octane and related architectures, each with distinct advantages and limitations. A comparative analysis highlights the versatility available to synthetic chemists.

A diversity-oriented synthesis approach provides rapid access to a range of heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. nih.gov This strategy begins with a multicomponent condensation to form ω-unsaturated dicyclopropylmethylamines. These intermediates are then converted into the target azaspirocycles through different cyclization tactics, including ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This pathway is powerful for generating libraries of related compounds for drug discovery, as it allows for the creation of diverse scaffolds from common building blocks. nih.gov

For simpler, related azaspirocycles like 2-azaspiro[3.4]octane, multiple routes have been developed that employ readily available starting materials and conventional transformations. rsc.org These can involve either the annulation of the cyclopentane (B165970) ring or the annulation of the four-membered ring. Such approaches prioritize practicality and scalability, often with minimal need for chromatographic purification. rsc.org

Comparing these strategies reveals a trade-off between complexity, diversity, and efficiency. The diversity-oriented synthesis using advanced reactions like ring-closing metathesis offers access to a wide array of complex structures, which is ideal for initial exploration in drug discovery. nih.gov In contrast, pathways built on more classical annulation reactions provide straightforward, scalable access to specific, often simpler, azaspirocyclic cores. rsc.org The choice of pathway is therefore dictated by the specific goals of the synthesis, whether it be the generation of chemical diversity or the large-scale production of a single target molecule. The development of small-molecule agonists for receptors like GLP-1 has driven the optimization of synthetic routes for specific scaffolds such as 6-azaspiro[2.5]octanes, further highlighting the importance of tailored synthetic strategies. nih.gov

Synthetic StrategyKey ReactionsTarget ArchitecturesAdvantagesLimitationsReference
Diversity-Oriented SynthesisMulticomponent Condensation, Ring-Closing Metathesis, Epoxide Opening, Reductive Amination5-Azaspiro[2.4]heptanes, 5-Azaspiro[2.5]octanes, 5-Azaspiro[2.6]nonanesGenerates diverse scaffolds for library synthesis.May involve more steps and complex reagents. nih.gov
Annulation StrategiesCyclization via annulation of either ring of the spirocycle.2-Azaspiro[3.4]octaneUses readily available materials; minimal purification.Less flexible for generating diverse structures. rsc.org
Pd-Catalyzed DearomatizationPalladium-catalyzed cyclization.1-AzaspirocyclesConvergent, introduces substituents.Requires specific functionalized precursors. acs.org

Chemical Reactivity and Transformations of 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione

Reaction Mechanisms and Pathways of Spirocyclic Diones

The reactivity of spirocyclic diones like 5-Azaspiro[2.5]oct-7-ene-4,6-dione is governed by the interplay of its functional groups. The core structure, a derivative of 1,3-cyclohexanedione, provides a scaffold for various transformations. The synthesis of the parent carbocyclic spiro[2.5]octane-5,7-dione has been achieved through the reaction of 1,3-cyclohexanediones with sulfonium (B1226848) salts, which generates the spiro-fused cyclopropane (B1198618) ring in high yield. researchgate.net This method highlights a key pathway to constructing the spiro[2.5]octane framework.

Once formed, the dione (B5365651) moiety can undergo reactions typical of 1,3-dicarbonyl compounds. These include enolization and subsequent reactions at the enolate, such as alkylation and acylation. The presence of the spiro-fused cyclopropane ring introduces significant ring strain, which can be a driving force for specific reaction pathways, particularly rearrangements that lead to more stable ring systems.

Electrophilic and Nucleophilic Character of the Spirocyclic System

The electronic properties of this compound are multifaceted, bestowing upon it both electrophilic and nucleophilic characteristics.

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbons (C4 and C6). These carbons are susceptible to attack by a wide range of nucleophiles. Furthermore, the C7-C8 double bond is part of an α,β-unsaturated system, making the C8 position electrophilic and prone to Michael-type conjugate addition reactions.

Nucleophilic Sites: The nitrogen atom (N5) possesses a lone pair of electrons, rendering it potentially nucleophilic. However, its nucleophilicity is significantly attenuated due to delocalization of the lone pair across the two adjacent carbonyl groups, a feature characteristic of imides. The π-system of the C7-C8 double bond can also exhibit nucleophilic character, reacting with strong electrophiles.

The cyclopropane ring itself, being a strained system with high p-character in its C-C bonds, can act as a nucleophile, undergoing ring-opening reactions upon treatment with electrophiles.

Functionalization and Derivatization Strategies of the Azaspirocyclic Core

The unique structure of this compound offers several avenues for functionalization, allowing for the synthesis of a diverse range of derivatives. Key strategies target the nitrogen atom, the carbonyl groups, and the alkene moiety.

Reaction Type Target Site Reagents and Conditions Expected Product
N-Alkylation/N-ArylationNitrogen (N5)Alkyl halides (e.g., CH₃I), Aryl boronic acids (Buchwald-Hartwig coupling)N-substituted derivatives
Carbonyl ReductionCarbonyls (C4, C6)Reducing agents (e.g., NaBH₄)Hydroxy-lactam derivatives
Conjugate AdditionAlkene (C8)Soft nucleophiles (e.g., thiols, amines)8-substituted-5-azaspiro[2.5]octan-4,6-dione
EpoxidationAlkene (C7=C8)Peroxy acids (e.g., m-CPBA)Spiro-epoxide derivative

These derivatization reactions provide access to a library of compounds with modified steric and electronic properties, which is valuable for exploring structure-activity relationships in fields like medicinal chemistry. Azaspiro[2.y]alkanes are noted as increasingly valuable scaffolds in pharmaceutical drug discovery. nih.gov

Cycloaddition Reactions Involving the Unsaturated Moiety

The C7-C8 double bond within the this compound ring system is an active participant in cycloaddition reactions. libretexts.org Due to the electron-withdrawing nature of the adjacent dione functionality, the alkene acts as a potent dienophile.

[4+2] Cycloadditions (Diels-Alder Reaction): The molecule is expected to react readily with electron-rich dienes (e.g., substituted butadienes, cyclopentadiene) in a Diels-Alder fashion. libretexts.org Such reactions are highly valuable for the construction of complex polycyclic systems in a stereocontrolled manner. The reactivity in these cycloadditions can be influenced by the spirocycle's size, with smaller rings often enhancing reaction rates. nih.gov

Diene Reaction Type Conditions Product Class
1,3-Butadiene[4+2] CycloadditionThermalFused tricyclic system
Cyclopentadiene[4+2] CycloadditionThermalFused, bridged polycyclic system
Danishefsky's Diene[4+2] CycloadditionThermal or Lewis Acid CatalysisFunctionalized tricyclic adduct

[2+2] Photocycloadditions: Upon photochemical irradiation, the enone moiety can undergo [2+2] cycloaddition with other alkenes to form cyclobutane (B1203170) rings. libretexts.org This provides a route to highly strained, cage-like structures.

Ring Expansion and Rearrangement Processes in Spiro Compounds

Spiro compounds containing strained rings, such as the cyclopropane in this compound, are prone to undergo rearrangement reactions that relieve ring strain. These transformations can be initiated by heat, light, or acid/base catalysis.

A key potential transformation is the vinylcyclopropane rearrangement . In this process, the cyclopropane ring adjacent to the double bond could rearrange upon heating to form a five-membered ring, leading to a new bicyclic system.

Another possibility involves acid-catalyzed ring opening of the cyclopropane. Protonation of the cyclopropane ring can lead to a carbocationic intermediate that undergoes rearrangement to a more stable, expanded ring structure. nih.gov The specific outcome would depend heavily on the reaction conditions and the substitution pattern of the molecule.

Influence of Substituents on Chemical Reactivity and Spirolization

The chemical behavior of the this compound core can be significantly modulated by the presence of substituents.

Substituents on Nitrogen (N5): An electron-withdrawing group (e.g., acetyl, tosyl) on the nitrogen atom would decrease its nucleophilicity and increase the electrophilicity of the carbonyl carbons. Conversely, an electron-donating group would have the opposite effect. Such modifications are crucial in reactions like catalytic enantioselective cycloadditions where tuning the electronic properties of the substrate is key. nih.gov

Substituents on the Cyclopropane Ring: Substituents on the C1 or C2 positions of the cyclopropane ring would influence the stability of the ring and its propensity to undergo ring-opening or rearrangement reactions. They can also introduce stereochemical complexity, allowing for the synthesis of specific diastereomers. nih.gov

Photochemical Reactions and Photoinduced Transformations of Heteroatom-Containing Spirocycles

The α,β-unsaturated dione system in this compound constitutes a chromophore that can absorb UV light, leading to a variety of photochemical transformations. youtube.com Beyond the [2+2] cycloadditions mentioned earlier, other photoinduced reactions are possible.

One-pot syntheses of azaspirocycles have been initiated by the photooxidation of furan (B31954) precursors using singlet oxygen, demonstrating the utility of photochemical methods in constructing these frameworks. nih.gov For the title compound, irradiation could promote intramolecular hydrogen abstraction or rearrangement pathways, such as the Norrish Type I or Type II reactions, if suitable substituents are present. Photo-rearrangements, similar to the photo-Fries rearrangement seen in aromatic systems, could also be envisioned, potentially leading to complex structural isomers. youtube.com

Structural and Conformational Analysis of 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel organic compounds. For 5-Azaspiro[2.5]oct-7-ene-4,6-dione, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be essential to confirm its molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the different proton environments. The cyclopropyl (B3062369) protons would likely appear in the upfield region, typically between 0.5 and 2.0 ppm, due to the shielding effect of the strained ring system. The olefinic proton on the six-membered ring would resonate significantly downfield, likely in the range of 6.0-7.5 ppm, influenced by the adjacent carbonyl groups and the double bond. The allylic protons would be expected at an intermediate chemical shift. The NH proton of the lactam would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The spiro carbon, being a quaternary carbon at the junction of two rings, would have a characteristic chemical shift. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The sp³ hybridized carbons of the cyclopropane (B1198618) ring would appear in the upfield region, while the sp² carbons of the ene-dione system would be found further downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the allylic and olefinic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl (CH₂)0.5 - 2.010 - 30
Spiro (C)-30 - 50
Allylic (CH₂)2.5 - 3.530 - 45
Olefinic (CH)6.0 - 7.5120 - 150
Carbonyl (C=O)-160 - 180
Amide (NH)7.0 - 9.0 (broad)-

Disclaimer: The chemical shifts presented are hypothetical and based on typical values for similar functional groups and structural motifs.

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₇NO₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in the mass spectrum could also offer structural insights. For instance, the cleavage of the cyclopropane ring or the loss of CO or other small fragments from the dione ring would be expected fragmentation pathways that could be analyzed to support the proposed structure. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass
[M+H]⁺138.05496
[M+Na]⁺160.03691

Disclaimer: The exact masses are calculated based on the molecular formula C₇H₇NO₂.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. tandfonline.com If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would be invaluable for confirming the connectivity of the atoms and for understanding the precise geometry of the spirocyclic system, including the planarity or puckering of the six-membered ring and the geometry of the cyclopropane ring. The spiro-junction introduces a stereocenter, and X-ray analysis would unambiguously determine the relative stereochemistry of the molecule in the solid state.

Conformational Preferences and Dynamics of the Spiro[2.5]octene Framework

The spiro[2.5]octene framework of the title compound is expected to have a relatively rigid conformation due to the fusion of the strained cyclopropane ring with the six-membered ring containing a planarizing double bond. The six-membered ring is likely to adopt a flattened-sofa or a twist-boat-like conformation to accommodate the sp² centers and the spiro-fused cyclopropane. Computational modeling, in conjunction with NMR data, could provide insights into the conformational preferences and the energy barriers between different conformations. The rigidity of this framework is a key feature that can be exploited in the design of molecules with specific spatial orientations.

Theoretical and Computational Investigations of 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione

Electronic Structure and Bonding Analysis

The electronic structure of 5-Azaspiro[2.5]oct-7-ene-4,6-dione is characterized by the interplay between the cyclopropane (B1198618) ring, the dione (B5365651) moiety, and the nitrogen atom. Computational analyses, often employing Density Functional Theory (DFT), reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The nitrogen atom, being part of an amide-like system within the six-membered ring, influences the electronic environment of the adjacent carbonyl groups. The spirocyclic junction, where the cyclopropane and the heterocyclic ring meet, introduces significant ring strain, which in turn affects the bond lengths and angles, and consequently, the electronic properties of the molecule.

Analysis of the molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO is a crucial parameter that helps in predicting the chemical reactivity and stability of the molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in exploring the potential reaction pathways of this compound. nih.govrsc.org By modeling the interactions with various reagents, researchers can map out the potential energy surface of a reaction. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products.

The determination of transition state geometries and their corresponding activation energies provides a quantitative measure of the feasibility of a proposed reaction mechanism. For instance, in reactions involving ring-opening of the cyclopropane moiety or nucleophilic attack at the carbonyl carbons, computational studies can help to distinguish between different possible mechanistic pathways. These calculations are instrumental in understanding the stereochemical and regiochemical outcomes of reactions involving this spirocyclic compound.

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. nih.gov Methods such as DFT can be used to calculate a range of reactivity descriptors. mdpi.com These descriptors, including electrostatic potential maps, Fukui functions, and local softness indices, provide a detailed picture of the molecule's reactive sites.

An electrostatic potential map, for example, visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reactants. Similarly, Fukui functions can be used to identify the atoms that are most susceptible to nucleophilic or electrophilic attack. By analyzing these descriptors, chemists can make informed predictions about the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Energy Landscape and Molecular Dynamics Simulations

The flexibility of the six-membered ring in this compound gives rise to a complex conformational energy landscape. Different ring conformations, such as chair, boat, and twist-boat, can exist, each with a distinct energy level. Computational methods can be used to explore this landscape, identifying the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This information is crucial for understanding how the molecule's shape and flexibility influence its reactivity and interactions with other molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry is also used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.gov For instance, the vibrational frequencies of the molecule can be calculated and correlated with the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed for the hydrogen and carbon atoms in the molecule. These predicted chemical shifts can be compared with the experimental NMR spectrum to aid in the structural elucidation of the compound. The accurate prediction of spectroscopic properties provides strong evidence for the correctness of the computed molecular structure and electronic properties. nih.gov

Applications of 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Frameworks

The primary application of 5-Azaspiro[2.5]oct-7-ene-4,6-dione in organic synthesis is its use as a foundational building block for constructing more intricate heterocyclic systems. Spirocyclic N-heterocycles are considered privileged structures in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to improved physicochemical properties and metabolic stability compared to their simpler, non-spirocyclic counterparts. researchgate.net The structural components of this compound—namely the electrophilic dione (B5365651), the reactive alkene, and the strained cyclopropane (B1198618) ring—offer multiple points for synthetic modification.

Chemists can leverage these features to engage the molecule in a variety of reactions to generate diverse molecular scaffolds. For example, the dione functionality is susceptible to reduction, nucleophilic addition, and condensation reactions, while the alkene can participate in cycloadditions and conjugate additions. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to linear or alternative cyclic structures. This versatility makes it an important intermediate for producing complex, bioactive molecules and advanced materials.

Analogous azaspiro-dione compounds have been widely used to synthesize a range of complex structures, highlighting the potential of this molecular class.

Table 1: Examples of Heterocyclic Frameworks from Analogous Azaspiro Compounds

Azaspiro Precursor Resulting Heterocyclic Framework Type of Transformation
4-Azaspiro[2.5]octane-5,7-dione Substituted piperidines, other complex heterocycles Reduction of carbonyls, nucleophilic substitution
5-Azaspiro[2.4]heptane derivatives Proline analogues, components of antiviral drugs like Ledipasvir mdpi.com Multi-step synthesis involving alkylation and cyclization

Chiral Auxiliary and Ligand Development in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds. nih.gov Spirocyclic structures are particularly attractive for this purpose because their rigid conformation can effectively translate chiral information to a catalyst's active site, influencing the stereochemical outcome of a reaction.

While specific, widespread applications of this compound as a chiral auxiliary or ligand are not extensively documented, its structural features suggest significant potential in this domain. The inherent chirality of substituted spirocycles and their conformational rigidity make them ideal candidates for development into new classes of ligands. researchgate.net The nitrogen atom and carbonyl oxygens within the this compound structure could serve as coordination sites for metal centers. By preparing enantiomerically pure versions of this scaffold, it could be developed into a C2-symmetric or other types of chiral ligands for a range of metal-catalyzed transformations, such as allylic alkylations, hydrogenations, or cycloadditions. nih.govrsc.orgsigmaaldrich.com The synthesis of C-N axially chiral compounds, a growing area of interest, often relies on novel ligand scaffolds to control atropisomerism, an area where new spirocyclic ligands could prove beneficial. nih.gov

Reagent in Selective Chemical Transformations

The reactivity of this compound allows it to function as a key reagent in a variety of selective chemical transformations. The combination of an α,β-unsaturated ketone system within a constrained cyclic environment dictates its reactivity. The molecule can undergo several types of reactions, often with high selectivity due to its sterically defined structure.

A structurally related compound, 4-Azaspiro[2.5]octane-5,7-dione, is known to act as an effective electrophilic aminating agent and undergoes predictable reactions like oxidation and reduction. Based on its structure, this compound is expected to exhibit similar, yet distinct, reactivity.

Table 2: Potential Selective Transformations of this compound

Reaction Type Reagents & Conditions Expected Outcome Selectivity
Michael Addition Soft nucleophiles (e.g., thiols, amines) Addition to the β-position of the enone system Regioselective
Diels-Alder Reaction Dienes [4+2] Cycloaddition across the double bond Diastereoselective
Carbonyl Reduction Reducing agents (e.g., Sodium borohydride) Selective reduction of one or both carbonyl groups to hydroxyls Chemoselective

| Cyclopropane Ring Opening | Lewis acids, transition metals | Formation of a new heterocyclic or carbocyclic system | Regio- and Stereoselective |

These transformations leverage the unique electronic and steric properties of the molecule to control reaction outcomes, making it a valuable tool for synthetic chemists aiming for precise molecular construction.

Contributions to Material Science and Polymer Chemistry, specifically in Epoxy Resins

In material science, there is a continuous search for new monomers and additives that can impart enhanced properties to polymers. The this compound molecule is a candidate for applications in polymer chemistry, particularly as a modifier or cross-linking agent. Its rigid spirocyclic core can introduce thermal stability and mechanical strength into a polymer backbone.

While direct reports on its use in epoxy resins are limited, the functional groups present in the molecule suggest a strong potential for this application. The nitrogen atom of the heterocyclic ring could function as a curing agent for epoxy resins, initiating ring-opening polymerization of the epoxide groups. The incorporation of imide or dione functionalities into polymer structures is a known strategy to enhance thermal properties and chemical resistance. researchgate.net For instance, incorporating phthalimide (B116566) groups into epoxy resins has been shown to improve the mechanical and chemical characteristics of the final material. researchgate.net Similarly, the rigid, three-dimensional structure of this compound could be exploited to create polymers with high cross-linking density and tailored physical properties.

Scaffold for Exploring Novel Synthetic Methodologies

A key role of unique molecular structures in organic chemistry is to serve as platforms for the discovery and development of new synthetic methods. The distinct combination of a strained three-membered ring fused with a six-membered unsaturated dione makes this compound an excellent scaffold for this purpose. researchgate.net

Researchers can use this compound to test the limits of existing reactions or to invent entirely new transformations. For example, the development of synthetic methods that selectively manipulate one functional group in the presence of others (chemoselectivity) is a fundamental challenge. This molecule provides an ideal testbed for such methods, given its multiple reactive sites. Furthermore, its rigid conformation makes it a valuable tool for studying reaction mechanisms, particularly those where stereochemistry is critical. The development of efficient, step-economic routes to novel spirocycles is an active area of research, and using this compound as a starting point can lead to the discovery of new synthetic pathways. researchgate.net

Analogous Spirocyclic Diones and Their Comparative Chemistry

Structure-Reactivity Relationships in Azaspiro[2.5]octane Derivatives

The reactivity of azaspiro[2.5]octane derivatives is intricately linked to their three-dimensional structure. The presence of the nitrogen atom in the spirocyclic framework introduces specific electronic and steric effects that govern their chemical behavior. For instance, in 1-oxa-2-azaspiro[2.5]octane derivatives, the relative configuration and preferred conformations are determined by analyzing NMR spectroscopy data, which reveals the steric and electronic influence of substituents on the aliphatic six-membered ring. nih.gov

The nitrogen atom's lone pair of electrons can participate in reactions, influencing the molecule's basicity and nucleophilicity. Furthermore, the orientation of substituents on the azaspiro[2.5]octane core can direct the course of chemical reactions. For example, the orientation of exocyclic substituents has been shown to direct oxidative attacks on the molecule. nih.gov In the context of 6-azaspiro[2.5]octane derivatives, these compounds have been identified as potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, with their specific structure being crucial for their biological activity. nih.gov Cryogenic electron microscope structures have been used to rationalize the structure-activity relationship (SAR) of these optimized compounds. nih.gov

The reactivity is also influenced by the strain of the spirocyclic system. The fusion of a three-membered aziridine (B145994) ring with a six-membered ring in some azaspiro[2.5]octane systems introduces ring strain, which can be a driving force for ring-opening reactions, a common reactive pathway for such compounds.

Comparison with Oxaspiro[2.5]octane and Other Heterospirocyclic Systems

Replacing the nitrogen atom in the spiro-framework with other heteroatoms, such as oxygen, leads to significant changes in chemical properties. A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy has provided insights into the differences between these systems. nih.gov

In a broader context of heterospirocyclic systems, the nature of the heteroatom significantly impacts the electronic properties. For example, incorporating nitrogen or boron into polycyclic aromatic systems has been shown to have a cumulative effect on the molecular orbital energies, with nitrogen lowering the HOMO energy due to its higher electronegativity. chemrxiv.orgbeilstein-journals.org This principle can be extended to spirocyclic systems, where the heteroatom's identity governs the electronic landscape and, therefore, the compound's reactivity profile.

Divergent Synthetic Pathways for Analogous Spirodione Frameworks

The synthesis of spirocyclic diones can be approached through various strategies, with the choice of pathway often depending on the desired heteroatom and substitution pattern.

For the synthesis of spiro[2.5]octane-5,7-dione, a common precursor to many spirocyclic compounds, a general route involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method is efficient and scalable. researchgate.net An alternative approach starts from 6-oxa-spiro[2.5]octane-5,7-dione, which can be converted to spiro[2.5]octane-5,7-dione. google.com

The synthesis of azaspirocyclic frameworks often involves different strategies. For instance, the synthesis of 2,6-diazaspiro[3.4]octane derivatives has been achieved through multi-step sequences involving intermediates that are then cyclized to form the spirocyclic core. mdpi.com Bio-inspired divergent synthesis has also been employed to create complex spirocyclic natural products, highlighting the use of rearrangement reactions to construct the spiro motif. researchgate.netnih.gov For example, a semi-pinacol rearrangement has been used to stereoselectively construct vicinal quaternary chiral centers in the synthesis of spirochensilide A. researchgate.net

The synthesis of oxaspirocycles also follows distinct pathways. For example, 5-oxaspiro[2.4]heptane-6-carboxylic acid and 6-oxaspiro[3.4]octane-7-carboxylic acid have been synthesized through specific procedures outlined in the literature. semanticscholar.org The synthesis of 1-oxaspiro[2.5]octa-5,7-dien-4-ones has been achieved, and their subsequent intramolecular cycloaddition reactions have been studied.

Influence of Spirocyclic Ring Size and Heteroatom Type on Chemical Behavior

The chemical behavior of spirocyclic compounds is profoundly influenced by both the size of the constituent rings and the nature of any incorporated heteroatoms.

Ring Size: The size of the spirocyclic ring has a direct impact on the molecule's stability and reactivity. Smaller rings, such as cyclopropane (B1198618) or cyclobutane (B1203170), introduce significant ring strain. researchgate.net This strain can be a driving force for reactions, as seen in the enhanced Diels-Alder reactivity of 5-membered dienes when spirocyclized with smaller rings. nih.gov The decrease in the size of the spirocycle leads to an increase in reactivity. nih.gov Conversely, larger rings are more flexible and less strained. The presence of a small spirocyclic ring can also alter the conformational preferences of adjacent rings. chemrxiv.org For instance, a spiro-fused cyclopropane can favor an axial orientation for a substituent on an adjacent cyclohexane (B81311) ring, a phenomenon attributed to increased torsional strain. chemrxiv.org

Heteroatom Type: The type of heteroatom integrated into the spirocyclic framework is a key determinant of its chemical properties. The electronegativity of the heteroatom influences the electron density distribution across the molecule. chemrxiv.org Nitrogen, being less electronegative than oxygen, can impart greater nucleophilicity and basicity to the corresponding azaspiro compound compared to its oxaspiro counterpart. nih.gov The presence and position of heteroatoms can have a substantial effect on the electronic structure and, consequently, the properties of the molecule. chemrxiv.org In rhodamine-based probes, the length of an N-alkyl chain on the spiro-ring was found to influence the kinetics of spiro-ring opening and the effectiveness of metal ion interactions, demonstrating the subtle yet significant role of heteroatom substitution on reactivity. rsc.org

The interplay between ring size and heteroatom type creates a rich and tunable chemical space for spirocyclic compounds. These structural features govern the conformational landscape, electronic properties, and ultimately, the reactivity and potential applications of these fascinating molecules.

Future Directions in 5 Azaspiro 2.5 Oct 7 Ene 4,6 Dione Research

Innovations in Green and Sustainable Synthetic Approaches

The future synthesis of 5-Azaspiro[2.5]oct-7-ene-4,6-dione and its derivatives will increasingly prioritize environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of innovation will likely include photocatalysis, mechanochemistry, and flow chemistry.

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for constructing complex molecular architectures under mild conditions. Future research could focus on developing photocatalytic strategies for the key bond-forming steps in the synthesis of the this compound core. For instance, photocatalytic [2+1] cycloadditions or radical-mediated annulations could provide novel and efficient routes to the spirocyclic framework.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as sustainable alternatives to traditional solution-phase synthesis. nih.gov The application of mechanochemistry to the synthesis of this compound could lead to reduced solvent waste, shorter reaction times, and potentially access to novel polymorphs with distinct properties.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved scalability, and precise control over reaction parameters. nih.gov Developing a continuous flow synthesis for this compound would enable its on-demand production and facilitate the rapid generation of analog libraries for screening purposes.

Green Synthetic ApproachPotential Advantages for this compound SynthesisRepresentative Literature on Related Systems
Photocatalysis Mild reaction conditions, high selectivity, use of visible light as a renewable energy source.Photocatalytic spirocyclization of 2-alk-ω-enyl-substituted cycloalkane-1,3-diones. thieme-connect.com
Mechanochemistry Reduced or no solvent usage, shorter reaction times, potential for novel reactivity.Mechanochemical synthesis of spiro[indole–pyrrolidine] derivatives. nih.gov
Flow Chemistry Enhanced safety and scalability, precise process control, integration with purification.Automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines. nih.gov

Exploration of Unprecedented Chemical Transformations

The unique combination of a strained cyclopropane (B1198618) ring, a reactive dione (B5365651) moiety, and an unsaturated nitrogen heterocycle in this compound opens the door to a plethora of novel chemical transformations. Future research will likely focus on leveraging this inherent reactivity to access new molecular scaffolds.

Ring-Opening and Ring-Expansion Reactions: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a gateway to diverse functionalized piperidine (B6355638) derivatives. Furthermore, controlled ring-expansion reactions could lead to the formation of medium-sized rings, which are of significant interest in medicinal chemistry.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds of the spirocyclic core would provide a highly atom-economical route to novel derivatives. Future studies could explore transition-metal-catalyzed C-H activation strategies to introduce new substituents at various positions of the this compound scaffold, thereby rapidly diversifying its structure.

Development of Advanced Computational Models for Spiro Systems

Computational chemistry will play an increasingly pivotal role in understanding the properties and reactivity of this compound. The development of sophisticated computational models will enable the prediction of its behavior and guide the design of new experiments.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of this compound and its derivatives. These calculations can provide valuable insights into its reactivity and help in the rational design of new synthetic routes and functional molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in complex with biological macromolecules. researchgate.net This can aid in understanding its pharmacokinetic properties and its interactions with potential biological targets.

Machine Learning (ML) Models: As more data on spirocyclic compounds becomes available, machine learning algorithms can be trained to predict their properties, such as solubility, toxicity, and biological activity. chemrxiv.orgvanderbilt.edunih.gov This will accelerate the discovery of new this compound derivatives with desired characteristics.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT) Elucidation of electronic structure, prediction of reactivity, and investigation of reaction mechanisms.
Molecular Dynamics (MD) Simulations Study of conformational dynamics, interactions with solvents and biomolecules, and prediction of physical properties.
Machine Learning (ML) Prediction of physicochemical properties, biological activity, and toxicity; guidance for library design.

Integration with High-Throughput Experimentation and Automation

To fully explore the chemical space around the this compound scaffold, the integration of high-throughput experimentation (HTE) and laboratory automation will be crucial. These technologies will enable the rapid synthesis and screening of large libraries of derivatives. semanticscholar.org

Automated Synthesis: Robotic platforms can be utilized for the parallel synthesis of a multitude of this compound analogs. chemrxiv.orguci.edu This will significantly accelerate the structure-activity relationship (SAR) studies and the identification of lead compounds for various applications.

High-Throughput Screening (HTS): HTS technologies will allow for the rapid evaluation of the biological or material properties of the synthesized libraries. youtube.com This will be instrumental in identifying compounds with desired activities, whether for medicinal or non-medicinal purposes.

Expanding the Chemical Space for Non-Medicinal Applications

While spirocyclic compounds have traditionally been explored in the context of medicinal chemistry, the unique properties of this compound suggest its potential in a range of non-medicinal applications.

Materials Science: The rigid spirocyclic core of this compound could be incorporated into novel polymers or organic materials. Its derivatives could find applications as components of organic light-emitting diodes (OLEDs) or other electronic devices.

Polymer Chemistry: The dione functionality of this compound could be exploited for polymerization reactions. Its use as a monomer could lead to the development of novel polymers with unique thermal and mechanical properties. dtic.mil

Agrochemicals: The azaspirocyclic scaffold is a known feature in some agrochemicals. nih.gov Future research could explore the potential of this compound derivatives as novel herbicides, insecticides, or fungicides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Azaspiro[2.5]oct-7-ene-4,6-dione, and what key intermediates are involved?

  • Methodological Answer : The synthesis of spiro-diones often involves cyclocondensation reactions. For example, analogous compounds like 6,9-diazaspiro[4.5]decane-8,10-diones are synthesized by refluxing carboxylic acid derivatives with ethylenediamine in acidic conditions (e.g., 4 N HCl/dioxane) . Adapting this approach, this compound could be prepared via a two-step process: (1) formation of the bicyclic lactam intermediate using malonic anhydride or similar reagents, followed by (2) oxidation to introduce the dione functionality. Key intermediates may include tert-butyloxycarbonyl (Boc)-protected azaspiro compounds, as seen in related syntheses .

Q. How can the structural conformation of this compound be characterized experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving spiro ring puckering and hydrogen-bonding patterns. The Cremer-Pople puckering coordinates (amplitude qq, phase angle ϕ\phi) can quantify nonplanar distortions in the spiro system . For example, substituents on the azaspiro core may influence puckering amplitudes, which can be validated via DFT calculations. Additionally, IR and NMR spectroscopy (e.g., 13C^{13}\text{C}-NMR) are used to confirm dione carbonyl groups (peaks near 170–175 ppm) and sp2^2 carbons in the ene moiety .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess hydrolysis of the dione and lactam moieties. For instance, related spiro-diones degrade under strongly acidic or basic conditions due to ring-opening reactions. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation products. Safety data for analogous compounds (e.g., acute toxicity H302, skin irritation H315) suggest handling in ventilated environments with PPE .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

  • Methodological Answer : Graph set analysis (GSA) can classify hydrogen-bonding motifs (e.g., chains, rings) in crystals . For example, the dione carbonyls may form N–HO\text{N–H}\cdots\text{O} interactions with adjacent molecules, creating infinite chains (C(4) motifs) or discrete rings (R22_2^2(8)). Synchrotron X-ray diffraction combined with Hirshfeld surface analysis quantifies these interactions, revealing how substituents alter packing efficiency .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (LUMO-rich dione carbons) or electrophilic (HOMO-rich ene carbons) attacks. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach. Transition state analysis (IRC calculations) further validates reaction pathways .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from tautomerism or conformational flexibility. Variable-temperature NMR (VT-NMR) can detect dynamic processes, such as ring puckering or keto-enol tautomerism. For example, coalescence temperatures for proton signals near the spiro center indicate energy barriers for pseudorotation . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) further differentiate isomeric byproducts .

Q. What role does this compound play in the design of enzyme inhibitors or bioactive molecules?

  • Methodological Answer : The spiro-dione scaffold is a rigid pharmacophore for targeting enzyme active sites. For instance, derivatives like Aderbasib (CAS 791828-58-5) inhibit ErbB sheddase via coordination of the dione oxygens to zinc ions in metalloproteases . Structure-activity relationship (SAR) studies can optimize substituents on the azaspiro core using molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM-PBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.